4-Methylphenyl trifluoromethyl sulphoxide
Description
Contextual Significance of Trifluoromethyl Sulfoxides in Organic Synthesis
Trifluoromethyl sulfoxides are highly significant in organic synthesis due to the potent electronic and physical properties they impart to molecules. The trifluoromethylsulfanyl (SCF₃) group is known for its high lipophilicity, while the trifluoromethylsulfinyl (SOCF₃) and trifluoromethylsulfonyl (SO₂CF₃) groups possess strong electron-withdrawing characteristics. rsc.org The introduction of fluorine-containing groups is a common strategy in drug design to enhance pharmacokinetic properties. nih.gov The SOCF₃ group, in particular, has a stronger electron-withdrawing character than the trifluoromethyl (CF₃) group itself, which can significantly influence the reactivity and properties of a parent molecule. rsc.org
A key application of trifluoromethyl sulfoxides is their role as novel and versatile reagents for trifluoromethylthiolation, the process of introducing an SCF₃ group into a molecule. nih.govsoton.ac.uk This is often achieved through a mechanism known as the "interrupted Pummerer reaction." soton.ac.uk In this process, the sulfoxide (B87167) is activated, typically with an anhydride (B1165640) like triflic anhydride, to form a highly electrophilic intermediate. soton.ac.uk This intermediate can then react with a nucleophile, such as an arene or heteroarene, to form a sulfonium (B1226848) salt. Subsequent selective removal of the non-trifluoromethyl group from the sulfur atom yields the desired trifluoromethylthiolated product. nih.govsoton.ac.uk This method allows for the metal-free C-H functionalization of a wide range of substrates, including complex molecules like drug derivatives and natural products. nih.govsoton.ac.uk
The versatility of trifluoromethyl sulfoxides also extends to their ability to be transformed into other valuable functional groups. For instance, the oxidation of aryl trifluoromethyl sulfides provides a direct route to the corresponding sulfoxides and, under different conditions, to sulfones. rsc.orgorgsyn.org This synthetic flexibility makes them important precursors in the construction of diverse organofluorine compounds. acs.org
Table 1: Hammett Constants Illustrating Electronic Effects
| Functional Group | σm | σp |
|---|---|---|
| CF₃ | 0.43 | 0.54 |
| SCF₃ | 0.40 | 0.50 |
| SOCF₃ | 0.63 | 0.69 |
| SO₂CF₃ | 0.79 | 0.93 |
This table displays the Hammett constants (σ) for meta (m) and para (p) positions, quantifying the electron-withdrawing strength of various trifluoromethyl-containing functional groups. rsc.org
Historical Development and Current Landscape of Aryl Trifluoromethyl Sulfoxide Research
The study of aryl trifluoromethyl sulfoxides is intrinsically linked to the broader history of organofluorine chemistry. An early milestone in the related field of electrophilic trifluoromethylation occurred in 1984 when Yagupolskii and co-workers developed the first such reagent, a diaryl(trifluoromethyl)sulfonium salt. nih.gov Notably, the precursor for this pioneering reagent was an aryl trifluoromethyl sulfoxide, highlighting the foundational role of this class of compounds in the development of trifluoromethylation chemistry. nih.gov
Historically, the synthesis of aryl trifluoromethyl sulfoxides and related compounds presented significant challenges, which limited their availability and exploration compared to their trifluoromethyl sulfide (B99878) (SCF₃) counterparts. rsc.org Early synthetic routes were often multi-step processes with limited substrate scope. However, research in recent decades has led to the development of more efficient and direct synthetic methods. A significant advancement has been the creation of one-pot procedures that combine the trifluoromethylthiolation of arenes with a subsequent, selective oxidation step using reagents like hydrogen peroxide in trifluoroacetic acid to yield the desired sulfoxides in high yields. rsc.orgrsc.org
The current research landscape for aryl trifluoromethyl sulfoxides is vibrant and expanding. A major focus is their application as highly effective reagents for the direct C-H trifluoromethylthiolation of (hetero)arenes. soton.ac.uk This strategy, which avoids the need for pre-functionalized substrates, is highly desirable for its efficiency and is particularly useful in the late-stage functionalization of complex molecules in medicinal and agrochemical research. nih.gov Furthermore, efforts have been directed towards achieving stereocontrol in their synthesis, with reports on attempts to resolve racemic trifluoromethyl aryl sulfoxides and prepare them as single enantiomers, which is crucial for applications in asymmetric synthesis and chiral materials. tandfonline.com More recently, the field has expanded to include the synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfoxides, opening avenues for their use as tracers in Positron Emission Tomography (PET), a key technology in nuclear medicine and drug discovery. researchgate.net
Table 2: Timeline of Key Developments in Aryl Trifluoromethyl Sulfoxide Research
| Year | Development | Significance |
|---|---|---|
| 1984 | Aryl trifluoromethyl sulfoxide used as a precursor to the first electrophilic trifluoromethylating reagent. nih.gov | Established the foundational importance of aryl trifluoromethyl sulfoxides in the field. |
| 2020 | Development of a one-pot synthesis of aryl trifluoromethyl sulfoxides from arenes. rsc.org | Provided a highly efficient and direct method, improving accessibility of these compounds. |
| 2020 | Trifluoromethyl sulfoxides established as reagents for metal-free C-H trifluoromethylthiolation via an interrupted Pummerer reaction. nih.govsoton.ac.uk | Introduced a novel and powerful method for late-stage functionalization of complex molecules. |
| 2024 | Report on the radiosynthesis of ¹⁸F-labeled aryl trifluoromethyl sulfoxides. researchgate.net | Opened potential applications in advanced medical imaging (PET). |
This table outlines significant milestones in the synthesis and application of aryl trifluoromethyl sulfoxides.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-6-2-4-7(5-3-6)13(12)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPRKMXCMQQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357063 | |
| Record name | ST072449 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2189-43-7 | |
| Record name | ST072449 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 4 Methylphenyl Trifluoromethyl Sulfoxide
Precursor Synthesis and Intermediate Formation
The cornerstone of synthesizing the target sulfoxide (B87167) is the efficient preparation of the intermediate, 4-methylphenyl trifluoromethyl sulfide (B99878). This involves the creation of a sulfur-trifluoromethyl (S-CF3) bond, a transformation that can be approached through various chemical strategies.
Synthesis of 4-Methylphenyl Trifluoromethyl Sulfide
The introduction of a trifluoromethyl group onto the sulfur atom of 4-methylthiophenol is the key step in forming the sulfide precursor. Methodologies for this transformation have evolved, moving from classical nucleophilic substitution concepts to the use of sophisticated, specialized reagents that offer greater efficiency and substrate compatibility.
The direct S-trifluoromethylation of thiols via a classical nucleophilic substitution pathway, where the thiolate anion attacks an electrophilic source of trifluoromethyl group like trifluoromethyl iodide (CF3I), presents significant challenges. The trifluoromethyl anion (CF3⁻) is a highly unstable species, making CF3I a reluctant participant in traditional SN2 reactions with soft nucleophiles like thiolates.
Alternative approaches that leverage a nucleophilic trifluoromethylthiolate source have been developed. For instance, reacting silver(I) trifluoromethanethiolate (AgSCF₃) with potassium iodide or a tetra-n-butylammonium iodide can generate a more potent nucleophilic "CF3S⁻" species. nih.govresearchgate.net This nucleophile can then displace a halide from an activated aryl halide. However, this method constitutes a nucleophilic trifluoromethylthiolation of an aryl halide rather than a direct trifluoromethylation of a thiol.
To circumvent the difficulties associated with direct nucleophilic trifluoromethylation of thiols, advanced electrophilic trifluoromethylating agents have been developed. Among the most prominent are hypervalent iodine compounds, commonly known as Togni's reagents. brynmawr.edursc.org These reagents facilitate the electrophilic transfer of a CF3 group to a nucleophilic sulfur center, such as that in 4-methylthiophenol.
The reaction of a thiol with a Togni reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1λ³,2-benziodoxol, provides a direct and efficient route to the corresponding trifluoromethyl sulfide. nih.gov The mechanism of this transformation is complex and has been the subject of computational and experimental studies, which suggest that radical pathways can compete with or dominate purely polar, ionic mechanisms. nih.gov The reaction is valued for its operational simplicity and tolerance of a wide array of functional groups. dntb.gov.ua
Controlled Oxidation Protocols for Sulfoxide Formation
Once 4-methylphenyl trifluoromethyl sulfide is obtained, the subsequent step is its selective oxidation to the corresponding sulfoxide. This transformation requires precise control to prevent over-oxidation to the sulfone, as the trifluoromethyl group significantly influences the reactivity of the sulfur center.
Selective Oxidation of Sulfides to Sulfoxides
The conversion of a sulfide to a sulfoxide is a common transformation in organic synthesis. However, the strong electron-withdrawing nature of the trifluoromethyl group makes the sulfide less nucleophilic and thus less reactive towards oxidation compared to typical dialkyl or aryl alkyl sulfides. Conversely, the resulting sulfoxide is deactivated towards further oxidation to the sulfone. This inherent electronic property aids in achieving selectivity. nih.gov
Peroxyacids are the most common class of reagents for the oxidation of sulfides to sulfoxides due to their effectiveness and manageable reactivity. nih.gov Careful selection of the specific peroxyacid and reaction conditions is crucial for maximizing the yield of the desired sulfoxide while minimizing the formation of the sulfone byproduct.
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is an attractive oxidant due to its low cost and the generation of water as the only byproduct. mdpi.com However, its oxidation of less reactive substrates like aryl trifluoromethyl sulfides often requires activation. A highly effective system employs hydrogen peroxide in trifluoroacetic acid (TFA). nih.govresearchgate.netrsc.org TFA acts as both a solvent and an activator, enhancing the electrophilicity of H₂O₂. nih.gov This system demonstrates high selectivity for the sulfoxide, as the TFA can interact with the sulfoxide product, deactivating it towards further oxidation. nih.govrsc.org Studies have shown that using 1.2 equivalents of 30% aqueous H₂O₂ in TFA at 0°C can lead to quantitative and selective conversion of an aryl trifluoromethyl sulfide to its sulfoxide. rsc.org
m-Chloroperbenzoic Acid (m-CPBA)
m-Chloroperbenzoic acid (m-CPBA) is a widely used and generally effective reagent for the oxidation of sulfides. derpharmachemica.com However, for the oxidation of aryl trifluoromethyl sulfides, its selectivity can be problematic. Oxidation with m-CPBA is often sensitive to temperature, and over-oxidation to the sulfone can readily occur if the reaction is not carefully controlled. nih.gov In a direct comparison using trifluoroacetic acid as the solvent, the H₂O₂/TFA system was found to be significantly more selective for the sulfoxide than m-CPBA. While H₂O₂ gave complete conversion to the sulfoxide, m-CPBA under identical conditions resulted in only 22% conversion, with a substantial portion of the product being the over-oxidized sulfone. rsc.org
Trifluoroperacetic Acid (TFPAA)
Trifluoroperacetic acid (CF₃CO₃H), often generated in situ from trifluoroacetic acid and hydrogen peroxide, is a particularly powerful oxidizing agent. nih.govwikipedia.org It is more reactive than other peroxyacids, allowing oxidations to proceed rapidly at low temperatures. nih.gov A well-developed protocol for the selective oxidation of various trifluoromethyl sulfides to sulfoxides uses TFPAA prepared in situ from 15% H₂O₂ and trifluoroacetic acid. nih.gov This method is highly efficient and avoids over-oxidation, providing the desired sulfoxides in high purity and yield across a range of substrates. nih.gov
| Entry | Oxidant | Conversion (%) | Product Selectivity: Sulfoxide (%) | Product Selectivity: Sulfone (%) |
|---|---|---|---|---|
| 1 | H₂O₂ | 100 | 100 | 0 |
| 2 | m-CPBA | 22 | 68 | 32 |
Kinetic and Mechanistic Considerations in Sulfide Oxidation
Understanding the kinetics and mechanism of sulfide oxidation is crucial for optimizing reaction conditions and maximizing selectivity. The oxidation of sulfides to sulfoxides generally follows second-order kinetics, being first order in both the sulfide and the oxidant. mdpi.comrsc.org
The prevailing mechanism for oxidation with peroxide-based reagents involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. mdpi.com For instance, in oxidations using hydrogen peroxide in an acidic medium like glacial acetic acid, the reaction is thought to proceed via an electrophilic attack by the peroxide oxygen on the sulfide's sulfur atom. mdpi.com Although the precise mechanism can be complex, it is generally not found to be acid-catalyzed. mdpi.com
More detailed studies using oxidants like dimethyldioxirane (B1199080) on substituted aryl methyl sulfides have provided deeper mechanistic insights. rsc.org These investigations support a concerted nucleophilic displacement mechanism where the sulfur attacks the peroxide oxygen. However, the mechanism can be influenced by the solvent system. In less polar solvents, a concerted pathway is favored. In contrast, highly polar solvent systems, such as aqueous acetone, may promote a two-step mechanism involving a betaine (B1666868) intermediate. rsc.org The solvent's hydrogen bond donor capacity and electron-pair donicity can also play a significant role in determining the reaction rate. rsc.org
| Oxidant | Substrate Example | Observed Kinetics | Proposed Mechanism | Solvent Effects |
| H2O2 / Acetic Acid | Methyl Phenyl Sulfide | Second-order | Electrophilic attack of peroxide oxygen on sulfur mdpi.com | Not acid-catalyzed mdpi.com |
| Dimethyldioxirane | Methyl 4-nitrophenyl sulfide | Second-order | Concerted nucleophilic displacement or two-step (betaine intermediate) rsc.org | Mechanism is solvent-dependent; influenced by polarity and H-bonding rsc.org |
| Mo(VI) complexes | 2-(((phenylthio)phenyl)imino)methyl)naphthalen-2-ol | First-order (overall) | Not specified | Not specified scispace.com |
Development of Environmentally Conscious Oxidation Processes
In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable methods for sulfide oxidation. mdpi.comrsc.orgrsc.org These approaches aim to replace hazardous reagents, minimize waste, and utilize milder reaction conditions.
Key developments in this area include:
Transition-Metal-Free Oxidations: Systems using hydrogen peroxide in glacial acetic acid provide a "green" and highly selective method for converting sulfides to sulfoxides with excellent yields (90-99%). mdpi.comresearchgate.net The primary byproduct is water, and the procedure avoids the use of toxic transition metals. mdpi.com
Organocatalysis: The use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide offers a cost-effective and highly efficient method for selective sulfide oxidation. organic-chemistry.org This protocol operates under mild conditions with short reaction times, making it a user-friendly and sustainable alternative. organic-chemistry.org
Electrochemical Oxidation: Anodic oxidation represents a particularly green approach, using traceless electrons as the oxidant instead of chemical reagents. rsc.org An electrochemical protocol using cost-effective graphite (B72142) felt electrodes in a mixed acetone/water solvent allows for the scalable and selective oxidation of sulfides to sulfoxides. The method is metal-free and compatible with various functional groups. rsc.org
Photochemical Aerobic Oxidation: Utilizing molecular oxygen from the air as the ultimate oxidant is an economically and environmentally attractive strategy. rsc.org A direct photochemical method, mediated by a low-cost organic photocatalyst like anthraquinone, enables the chemoselective aerobic oxidation of sulfides to sulfoxides under mild irradiation. rsc.org
| Green Oxidation Method | Oxidant | Catalyst/Mediator | Key Advantages |
| Transition-Metal-Free | Hydrogen Peroxide | Glacial Acetic Acid | Avoids toxic metals, high yields, water as byproduct mdpi.comresearchgate.net |
| Organocatalysis | Hydrogen Peroxide | 2,2,2-Trifluoroacetophenone | Low-cost, mild conditions, short reaction times organic-chemistry.org |
| Electrochemical | Electrons | Graphite Electrodes / NaCl | Traceless oxidant, metal-free, scalable, reusable electrodes rsc.org |
| Photochemical | Molecular Oxygen (Air) | Anthraquinone (Photocatalyst) | Uses abundant and harmless oxidant, low-cost catalyst rsc.org |
Direct Aryl-Sulfinyl Coupling Strategies
An alternative to the oxidation approach is the direct formation of the C(aryl)-S(O) bond. This typically involves the reaction of an aryl organometallic species with an electrophilic trifluoromethylsulfinyl reagent.
Organometallic Coupling Reactions (e.g., Grignard Reagents with Trifluoromethylsulfinyl Chloride)
The synthesis of aryl sulfoxides can be achieved by coupling aryl Grignard reagents with sulfinylating agents. researchgate.net For the specific synthesis of 4-Methylphenyl trifluoromethyl sulfoxide, this would conceptually involve the reaction of 4-methylphenylmagnesium bromide with trifluoromethylsulfinyl chloride. While trifluoromethylsulfinyl chloride itself is a challenging reagent, the principle is well-established with analogous alkanesulfinyl chlorides, which react with Grignard reagents in the presence of zinc chloride to afford sulfoxides in good yields. researchgate.net
A related and more modern approach involves the one-pot, three-component synthesis where a Grignard reagent reacts with a specialized sulfoxide reagent to generate a sulfenate anion intermediate. This intermediate is then trapped with an electrophile to form the desired sulfoxide. nih.gov This strategy has been successfully applied to a wide range of aryl Grignard reagents, including those with electron-donating and electron-withdrawing groups. nih.gov Furthermore, methods for the synthesis of radiolabeled [¹⁸F]aryl trifluoromethyl sulfoxides have been developed using sulfinyl chloride intermediates, demonstrating the viability of this pathway for constructing the target C-S(O)CF₃ linkage. d-nb.inforesearchgate.net
Optimization of Reaction Conditions and Side Product Mitigation
The success of organometallic coupling reactions hinges on careful optimization to maximize yield and minimize side products, such as symmetrical sulfoxides or diaryls. Key parameters that require control include:
Temperature: The reactivity of Grignard reagents is highly temperature-dependent. For less reactive or sterically hindered substrates, elevating the reaction temperature (e.g., from -20 °C to 0 °C) may be necessary to ensure the complete consumption of starting materials and prevent the recovery of unreacted intermediates. nih.gov
Stoichiometry: In reactions involving in situ generated electrophiles, side products from the generation step can compete for the organometallic reagent. For example, if an equivalent of a reactive species like benzyl (B1604629) chloride is co-produced, it may be necessary to use excess Grignard reagent to ensure the desired reaction proceeds to completion, which can complicate purification. academie-sciences.fr
Purity of Reagents: The purity of the electrophile, such as the sulfinyl chloride, is paramount to avoid side reactions.
| Parameter | Challenge | Optimization Strategy | Example |
| Temperature | Incomplete reaction with less reactive substrates. | Increase reaction temperature to drive reaction to completion. | Raising temperature from -20 °C to 0 °C for some Grignard reagents. nih.gov |
| Stoichiometry | Side reactions with byproducts from electrophile generation. | Use of excess organometallic reagent to consume byproducts. | Two equivalents of Grignard reagent needed to overcome interference from benzyl chloride. academie-sciences.fr |
| Reagent Reactivity | Slow transmetalation step in catalytic cycles. | Use of more reactive organometallic species like lithium aryl zincates. | Facilitating Ni-catalyzed cross-coupling reactions. researchgate.net |
| Side Products | Formation of symmetrical sulfoxides. | Controlled one-pot addition of two different organometallic reagents to an SO₂ surrogate. | Use of DABSO and sequential addition of organolithium or Grignard reagents. researchgate.net |
Emerging and Alternative Synthetic Pathways
Research continues to yield novel and more efficient routes to aryl trifluoromethyl sulfoxides. One of the most promising emerging strategies is a one-pot process that combines the trifluoromethylthiolation of an arene with a subsequent in situ oxidation. rsc.orgresearchgate.net In this method, an aromatic compound like toluene (B28343) can be directly trifluoromethylthiolated, and the resulting aryl trifluoromethyl sulfide is then oxidized in the same reaction vessel. Using hydrogen peroxide in trifluoroacetic acid as the solvent and activating agent enables the non-catalyzed oxidation and enhances selectivity for the sulfoxide. rsc.orgresearchgate.net This one-pot process often provides superior yields compared to a traditional two-step sequence.
Other modern synthetic methods that represent alternative pathways include:
Palladium-Catalyzed Arylation: The coupling of aryl halides or triflates with sulfenate anions, generated in situ, provides a powerful method for constructing the aryl-sulfoxide bond. Chiral ligands can be used to achieve enantioselective synthesis. organic-chemistry.org
SO₂ Surrogate Chemistry: A versatile one-pot synthesis of unsymmetrical sulfoxides has been developed using a sulfur dioxide surrogate like DABSO (DABCO-bis(sulfur dioxide)). researchgate.net In this process, the first organometallic reagent (e.g., an aryl Grignard) adds to the SO₂ surrogate to form a sulfinate. This intermediate is then activated in situ (e.g., as a silyl (B83357) ester) and reacts with a second, different organometallic reagent to form the final unsymmetrical sulfoxide. researchgate.net This method offers a modular approach to building complex sulfoxides from simple precursors.
Trifluoromethylation of Sulfinyl Halides and Esters
A key strategy for forming the S-CF₃ bond in aryl trifluoromethyl sulfoxides involves the reaction of a nucleophilic trifluoromethyl source with an electrophilic sulfinyl precursor, such as a sulfinyl halide or ester. 4-Toluenesulfinyl chloride serves as a primary precursor in this approach.
Recent advancements, particularly in the field of radiochemistry, have demonstrated the viability of this method using the Ruppert-Prakash reagent (TMSCF₃) or its derivatives. d-nb.inforesearchgate.net In a typical procedure, the precursor, 4-methylthiophenol (p-thiocresol), is first converted to the corresponding 4-toluenesulfinyl chloride. This is achieved by oxidation with an agent like sulfuryl chloride (SO₂Cl₂) in the presence of acetic acid. d-nb.inforesearchgate.net The in situ generated sulfinyl chloride is then reacted with a nucleophilic trifluoromethylating agent. d-nb.info
The reaction with the [¹⁸F]Ruppert-Prakash reagent, initiated by a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), proceeds rapidly to yield the desired ¹⁸F-labeled 4-methylphenyl trifluoromethyl sulfoxide. d-nb.info While this method is highlighted for radiofluorination, the fundamental chemical transformation is applicable to non-radioactive synthesis. The reaction demonstrates good tolerance for various substituents on the aromatic ring. d-nb.inforesearchgate.net
| Precursor | Reagents | Key Intermediate | Product | Ref. |
| 4-Methylthiophenol | 1. SO₂Cl₂, Acetic Acid2. TMSCF₃, Fluoride source (e.g., TBAF) | 4-Toluenesulfinyl chloride | 4-Methylphenyl trifluoromethyl sulfoxide | d-nb.inforesearchgate.net |
This interactive table summarizes the key components of the trifluoromethylation of sulfinyl halides method.
Although less commonly cited for this specific transformation, sulfinyl esters could theoretically be employed in a similar manner, reacting with a nucleophilic CF₃⁻ source to displace the ester group and form the S-CF₃ bond.
Trifluoromethanesulfinylation Methods
Direct trifluoromethanesulfinylation involves the introduction of the complete -S(O)CF₃ group onto the aromatic ring of toluene. This approach avoids the pre-formation of a sulfur-containing functional group on the toluene ring.
Research has identified several reagents capable of achieving this transformation. One such method involves the reaction of aromatic compounds with triflinate salts (e.g., sodium trifluoromethanesulfinate, CF₃SO₂Na) in an acidic medium. rsc.org Another system employs trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of a reducing agent like tricyclohexylphosphine (B42057) (PCy₃). rsc.org These methods generate a reactive trifluoromethanesulfinylating species that can undergo electrophilic aromatic substitution or a related pathway to functionalize the arene.
More directly, trifluoromethanesulfinyl chloride (CF₃SOCl) has been used for the functionalization of heterocycles. While its primary reaction with indoles is trifluoromethylthiolation, the formation of the trifluoromethylsulfinylated product is a notable byproduct. The yield of this sulfoxide can be significantly enhanced by the addition of a Lewis acid, such as iron(III) chloride (FeCl₃). This suggests a plausible, though perhaps not high-yielding, pathway for the direct trifluoromethanesulfinylation of an activated aromatic ring like toluene.
| Aromatic Substrate | Reagent System | Reaction Type | Product | Ref. |
| Toluene (or related arene) | CF₃SO₂Na / Acid | Direct Sulfinylation | 4-Methylphenyl trifluoromethyl sulfoxide | rsc.org |
| Toluene (or related arene) | CF₃SO₂Cl / PCy₃ | Direct Sulfinylation | 4-Methylphenyl trifluoromethyl sulfoxide | rsc.org |
This interactive table outlines different reagent systems for direct trifluoromethanesulfinylation.
One-Pot Trifluoromethylthiolation and Oxidation Procedures
Among the most efficient and high-yielding methods for preparing 4-methylphenyl trifluoromethyl sulfoxide is a one-pot procedure that combines trifluoromethylthiolation of the aromatic ring with a subsequent, highly selective oxidation. rsc.orgrsc.org
This strategy begins with the electrophilic trifluoromethylthiolation of toluene. A stable and effective reagent for this step is N-(4-chlorophenyl)-S-(trifluoromethyl)sulfinamide (p-ClPhNHSCF₃), a modified version of the Billard reagent. rsc.orgrsc.org This reagent reacts with toluene, typically under acidic conditions, to introduce the trifluoromethylthio (-SCF₃) group, forming 4-methylphenyl trifluoromethyl sulfide.
Following the complete formation of the sulfide, an oxidant is added directly to the reaction mixture. A key finding is the efficacy of 30% aqueous hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). rsc.orgrsc.org The TFA acts as both a solvent and an activator, enhancing the electrophilicity of the H₂O₂ while preventing over-oxidation to the corresponding sulfone. rsc.org This one-pot process is lauded for its mild reaction conditions and excellent yields, often ranging from 78–93% for various aryl trifluoromethyl sulfoxides. rsc.org
| Starting Material | Reagents | Intermediate | Oxidant | Final Product | Yield | Ref. |
| Toluene | p-ClPhNHSCF₃ | 4-Methylphenyl trifluoromethyl sulfide | 30% H₂O₂ in TFA | 4-Methylphenyl trifluoromethyl sulfoxide | High (e.g., 78-93%) | rsc.orgrsc.org |
This interactive table details the steps and reagents for the one-pot synthesis method.
Derivatization from Related Sulfoxide Precursors (e.g., Methyl(4-methylphenyl)sulfoxide)
The synthesis of 4-methylphenyl trifluoromethyl sulfoxide from a closely related precursor like methyl(4-methylphenyl)sulfoxide (also known as methyl p-tolyl sulfoxide) represents a logical, albeit less commonly documented, synthetic strategy. This pathway would require the selective conversion of the S-methyl group to an S-trifluoromethyl group.
Direct conversion of an unactivated methyl group on a sulfoxide to a trifluoromethyl group is a challenging transformation and is not a widely established one-step procedure. However, a plausible, multi-step derivatization could be envisioned based on known organofluorine chemistry principles. One hypothetical route could involve:
Halogenation: Radical-mediated halogenation (e.g., chlorination or bromination) of the methyl group to form a trihalomethyl sulfoxide (e.g., 4-methylphenyl trichloromethyl sulfoxide). This step would require careful control to avoid reactions on the aromatic ring.
Halogen Exchange (HALEX): Subsequent reaction with a fluoride source, such as antimony trifluoride (SbF₃) or another nucleophilic fluoride reagent, to exchange the chlorine or bromine atoms for fluorine.
Alternatively, a process analogous to the fluoro-Pummerer reaction could be considered. The reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) is known to produce fluoromethyl phenyl sulfide. orgsyn.org However, this method yields a monofluorinated sulfide, not the target trifluoromethyl sulfoxide, and would require further, non-trivial transformations.
Given the lack of direct literature precedent for this specific conversion, this route remains largely theoretical compared to the more established methods described in the preceding sections. Its practicality would depend heavily on the feasibility and selectivity of the initial halogenation step and the efficiency of the subsequent halogen exchange.
Reactivity Profiles and Mechanistic Investigations of 4 Methylphenyl Trifluoromethyl Sulfoxide
Role as a Trifluoromethylating Agent
While the trifluoromethyl group is a key feature of the molecule, the primary reactivity of aryl trifluoromethyl sulfoxides involves the transfer of the entire trifluoromethylthio (-SCF3) group rather than the trifluoromethyl (-CF3) group alone.
Research has established that aryl trifluoromethyl sulfoxides, including 4-methylphenyl trifluoromethyl sulfoxide (B87167), function as effective reagents for the metal-free C-H trifluoromethylthiolation of arenes and heteroarenes. nih.govd-nb.info This process, however, does not transfer a trifluoromethyl group but rather a trifluoromethylthio group.
The established mechanism proceeds through an "interrupted Pummerer reaction". d-nb.info The key steps are:
Activation of the Sulfoxide: The sulfoxide oxygen is activated by a strong electrophile, typically trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), forming a highly electrophilic trifluoromethylsulfonium salt intermediate. nih.gov
Electrophilic Aromatic Substitution: The activated intermediate reacts with a nucleophilic substrate, such as an electron-rich arene, to form a new sulfonium (B1226848) salt. d-nb.info
Selective Demethylation/Dealkylation: A nucleophile, such as an amine, selectively attacks and removes the p-tolyl group (or another R group), not the trifluoromethyl group. The stability of the S-CF₃ bond, combined with the susceptibility of the other substituent on the sulfur to nucleophilic attack, directs the reaction to yield the trifluoromethylthiolated product. nih.govresearchgate.net
This mechanistic pathway highlights that the S-CF₃ bond remains intact throughout the reaction sequence, leading to trifluoromethylthiolation. Direct transfer of the trifluoromethyl moiety from 4-methylphenyl trifluoromethyl sulfoxide is not a commonly reported or favored reaction pathway, as cleavage of the stronger S-CF₃ bond is energetically less favorable than cleavage of the S-aryl bond in the key sulfonium salt intermediate. researchgate.net
The generation of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent is a cornerstone of nucleophilic trifluoromethylation reactions. nih.gov However, 4-methylphenyl trifluoromethyl sulfoxide is not a standard precursor for generating this anion. The direct cleavage of the S-CF₃ bond to release a CF₃⁻ anion is a challenging process due to the bond's strength and stability.
The common and established reagents for generating trifluoromethyl anion equivalents are silicon-based, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent), which releases the CF₃ anion upon activation with a fluoride (B91410) source. nih.gov Reductive cleavage of C-CF₃ bonds is possible under specific conditions with strong reducing agents, but this chemistry is not typically applied to S-CF₃ bonds in sulfoxides for the purpose of generating a nucleophilic CF₃⁻ species for further reactions. researchgate.net The predominant reactivity of 4-methylphenyl trifluoromethyl sulfoxide under activating or nucleophilic conditions leads to reactions at the sulfur center or cleavage of the S-aryl bond, as seen in trifluoromethylthiolation. nih.govd-nb.info
Redox Chemistry of the Sulfoxide Moiety
The sulfur atom in 4-methylphenyl trifluoromethyl sulfoxide is in a moderate oxidation state and can readily undergo both oxidation to a sulfone and reduction to a sulfide (B99878).
The oxidation of the sulfoxide group to a sulfone is a common and high-yielding transformation. This can be achieved with a variety of strong oxidizing agents. The resulting product is 4-methylphenyl trifluoromethyl sulfone, a stable compound where the sulfur atom is in its highest oxidation state (+6). This reaction is a standard transformation in sulfur chemistry. researchgate.net
Common laboratory reagents for this oxidation include:
Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid catalyst or in a solvent like acetic acid. mdpi.com
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and common reagent for this transformation.
Potassium peroxymonosulfate (B1194676) (Oxone®): A versatile and powerful oxidant used in a biphasic solvent system.
N-Fluorobenzenesulfonimide (NFSI): Can be used to selectively oxidize sulfides to either sulfoxides or sulfones depending on the stoichiometry. rsc.org
| Oxidizing Agent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid or other catalyst, Room Temp to 40°C | 4-Methylphenyl trifluoromethyl sulfone | mdpi.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0°C to Room Temp | 4-Methylphenyl trifluoromethyl sulfone | organic-chemistry.org |
| Oxone® (KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water, Room Temp | 4-Methylphenyl trifluoromethyl sulfone | organic-chemistry.org |
| N-Fluorobenzenesulfonimide (NFSI) | H₂O, controlled stoichiometry | 4-Methylphenyl trifluoromethyl sulfone | rsc.org |
The deoxygenation of 4-methylphenyl trifluoromethyl sulfoxide yields the corresponding 4-methylphenyl trifluoromethyl sulfide. This reduction can be accomplished using various reagents that can act as oxygen acceptors. researchgate.netresearchgate.net
A particularly relevant reaction involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the absence of a nucleophile. While Tf₂O is typically used to activate the sulfoxide for subsequent reactions, it can also promote a self-immolative reduction, particularly for tolyl trifluoromethyl sulfoxides. Other well-established methods for sulfoxide reduction are also applicable.
| Reducing Agent/System | Typical Conditions | Product | Reference |
|---|---|---|---|
| Triflic Anhydride (Tf₂O) | Absence of nucleophile, extended reaction time | 4-Methylphenyl trifluoromethyl sulfide | |
| Oxalyl Chloride / Ethyl Vinyl Ether | Acetone, Room Temp | 4-Methylphenyl trifluoromethyl sulfide | mdpi.com |
| SOCl₂ / Triphenylphosphine (Ph₃P) | Tetrahydrofuran (THF), Room Temp | 4-Methylphenyl trifluoromethyl sulfide | organic-chemistry.org |
| NaBH₄ / Iodine (I₂) | Anhydrous THF | 4-Methylphenyl trifluoromethyl sulfide | organic-chemistry.org |
Nucleophilic and Electrophilic Substitution Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be exceptionally stable and inert to substitution reactions under typical organic synthesis conditions.
Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atom of the trifluoromethyl group is not a feasible reaction. This inertness is due to several factors:
Strong C-F Bonds: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, requiring a large amount of energy to break.
Poor Leaving Group: The fluoride ion (F⁻) that would be displaced is a very poor leaving group.
Electrostatic Repulsion: The electron-rich fluorine atoms create a strong dipole, but they also sterically shield the carbon atom and would repel incoming nucleophiles.
Electrophilic Substitution: Similarly, the trifluoromethyl group is not susceptible to electrophilic substitution. The powerful electron-withdrawing nature of the three fluorine atoms makes the carbon atom highly electron-deficient and therefore "non-nucleophilic," preventing any reaction with electrophiles. acs.org
Consequently, the reactivity of 4-methylphenyl trifluoromethyl sulfoxide does not involve substitution at the trifluoromethyl group itself. Any functionalization of this group would require harsh conditions or complex catalytic cycles designed for C-F bond activation, which represent a specialized field of organofluorine chemistry and are not standard substitution reactions. researchgate.net
Pummerer and Interrupted Pummerer Rearrangements
The Pummerer rearrangement is a classic organic reaction that involves the transformation of a sulfoxide with at least one α-hydrogen into an α-acyloxy-thioether using an acid anhydride. wikipedia.orgorganicreactions.org A variation of this, the "interrupted" Pummerer reaction, has become a significant tool in modern synthesis. manchester.ac.uk In this variant, the highly electrophilic intermediate, typically a sulfonium salt, is trapped by an external nucleophile instead of undergoing the standard rearrangement. manchester.ac.ukd-nb.info This pathway is central to the reactivity of 4-methylphenyl trifluoromethyl sulfoxide, enabling its use in various C-H functionalization reactions. d-nb.info Trifluoromethyl sulfoxides, in general, have been established as a novel class of reagents for these transformations, proceeding through an interrupted Pummerer mechanism. d-nb.inforesearchgate.net
Formation and Characterization of Electrophilic Sulfonium Salt Intermediates (e.g., Sulfonium Triflate)
A key step in the reactivity of 4-methylphenyl trifluoromethyl sulfoxide is its activation to form a highly electrophilic sulfonium salt intermediate. d-nb.info This intermediate is not the final product but a transient species that is highly susceptible to attack by a range of nucleophiles. d-nb.infonih.gov The formation of this sulfonium ion effectively reverses the natural polarity of the nucleophilic partner in subsequent reactions, rendering it electrophilic. manchester.ac.uk
The activation of 4-methylphenyl trifluoromethyl sulfoxide is efficiently achieved through its reaction with trifluoromethanesulfonic anhydride (Tf₂O). d-nb.inforesearchgate.net This process generates a potent electrophilic intermediate, a sulfonium triflate. d-nb.info The mechanism begins with the acylation of the sulfoxide by the anhydride. wikipedia.org This initial adduct rapidly transforms into a highly reactive cationic species. d-nb.info The use of powerful activators like triflic anhydride is crucial for the reaction to proceed, especially when engaging less reactive nucleophiles. wikipedia.org This activation step is the gateway to a variety of synthetic transformations, including C-H functionalization and cyclization cascades. d-nb.infoacs.org
A proposed mechanism for the trifluoromethylthiolation of arenes highlights this activation. The trifluoromethyl sulfoxide is initially activated by Tf₂O, producing an electrophilic intermediate that then engages in the interrupted Pummerer reaction. d-nb.info
Experimental and computational studies have provided strong support for the proposed mechanisms involving sulfonium salt intermediates. d-nb.info A significant breakthrough in understanding this reaction pathway was the successful isolation and characterization of a key sulfonium salt intermediate. d-nb.info In a reaction analogous to one involving 4-methylphenyl trifluoromethyl sulfoxide, the sulfonium salt derived from the reaction between a related trifluoromethyl sulfoxide and p-xylene (B151628) was isolated. d-nb.info This characterization provides concrete evidence for the formation of these electrophilic species during the interrupted Pummerer reaction, validating the proposed build-up/deconstruct strategy for trifluoromethylthiolation. d-nb.info While X-ray crystallography is a definitive method for structural elucidation of such compounds, the characterization of this specific intermediate confirms the viability of the sulfonium salt pathway. nih.govmdpi.com
C-H Functionalization via Interrupted Pummerer Reactions
The electrophilic sulfonium salt generated from 4-methylphenyl trifluoromethyl sulfoxide and triflic anhydride is a powerful tool for the direct functionalization of C-H bonds. d-nb.info This metal-free approach allows for the trifluoromethylthiolation of a variety of aromatic and heteroaromatic compounds. d-nb.info The process involves the interrupted Pummerer reaction, where the sulfonium intermediate undergoes a reaction with an arene (such as toluene (B28343) or anisole) to form a new aryl sulfonium salt. d-nb.info A subsequent deconstruction step, for instance, using an amine base, selectively removes the 4-methylphenyl group to yield the final trifluoromethylthiolated arene. d-nb.info
This strategy has proven effective for the late-stage functionalization of complex molecules, including natural products and existing drug molecules. d-nb.info The versatility of sulfoxides in directing C-H functionalization is underscored by their ability to capture nucleophiles and generate sulfonium salts that facilitate C-C bond formation. nih.gov
Table 1: Examples of C-H Trifluoromethylthiolation using a Trifluoromethyl Sulfoxide Reagent
| Arene Substrate | Product | Yield (%) |
|---|---|---|
| 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxy-1-(trifluoromethylthio)benzene | 95 |
| p-Xylene | 1,4-Dimethyl-2-(trifluoromethylthio)benzene | 72 |
| Anisole | 4-Methoxy-1-(trifluoromethylthio)benzene | 65 |
| Toluene | 4-Methyl-1-(trifluoromethylthio)benzene | 55 |
| Caffeine | 8-(Trifluoromethylthio)caffeine | 80 |
Table based on data for trifluoromethylthiolation of (hetero)arenes via an interrupted Pummerer reaction. d-nb.info
Aromatic and Vinylogous Pummerer Reaction Pathways
The reaction of activated 4-methylphenyl trifluoromethyl sulfoxide with arenes represents a key example of an aromatic Pummerer-type reaction pathway. d-nb.inforesearchgate.net In this pathway, the electron-rich aromatic ring acts as the nucleophile, attacking the electrophilic sulfur center of the activated sulfoxide. d-nb.info This leads to the formation of an arylsulfonium salt, which is a characteristic intermediate of the interrupted Pummerer reaction. manchester.ac.ukd-nb.info This cascade, often involving activation by triflic anhydride followed by a sigmatropic rearrangement, has become a powerful method for the ortho C-H functionalization of aryl sulfoxides. researchgate.net
While the aromatic pathway is well-documented for this system, related vinylogous pathways are also known in Pummerer chemistry. nih.govfigshare.com These would involve the reaction of the activated sulfoxide with an alkene or another π-system. The reaction of β-(trifluoromethyl)vinyl sulfonium salts with nucleophiles demonstrates the utility of related structures in synthesis, although this represents a different reaction class. nih.govfigshare.com The primary documented pathway for 4-methylphenyl trifluoromethyl sulfoxide under these conditions remains the aromatic C-H functionalization route. d-nb.info
Applications in Chromone (B188151) Synthesis via Interrupted Pummerer Reaction
A notable synthetic application of the interrupted Pummerer reaction involving trifluoromethyl sulfoxides is in the synthesis of 3-SCF₃-substituted chromones. acs.orgnih.gov Chromones are an important class of heterocyclic compounds with diverse biological activities. This protocol utilizes the reaction of alkynyl aryl ketones with a trifluoromethyl sulfoxide in the presence of triflic anhydride (Tf₂O). researchgate.netacs.org
The reaction proceeds via a domino sequence involving an interrupted Pummerer reaction followed by an intramolecular cyclization. acs.orgnih.gov The use of trifluoromethyl sulfoxide and Tf₂O in a solvent like toluene facilitates this transformation, providing a direct route to introduce the biologically significant SCF₃ moiety onto the chromone scaffold. researchgate.netacs.orgnih.gov This method is a significant advancement as it allows for the introduction of the trifluoromethylthio group under base-free conditions. researchgate.net
Sigmatropic Rearrangements and Stereochemical Dynamics
The reactivity of 4-methylphenyl trifluoromethyl sulfoxide and related allylic trifluoromethyl sulfoxides is significantly influenced by their participation in sigmatropic rearrangements. These pericyclic reactions involve the intramolecular migration of a σ-bond, leading to profound changes in molecular structure and stereochemistry.
Enantiomerization Processes in Allylic Trifluoromethyl Sulfoxides
Allylic trifluoromethyl sulfoxides exhibit dynamic stereochemistry, undergoing spontaneous enantiomerization at ambient temperatures. acs.org This process is facilitated by a reversible nih.govnih.gov-sigmatropic rearrangement through an intermediary allylic trifluoromethanesulfenate. acs.orgnih.gov The stereodynamics of this equilibrium have been investigated using dynamic enantioselective high-performance liquid chromatography (HPLC). acs.org
The study of these dynamic processes by HPLC allows for the observation of phenomena ranging from chromatographic resolution of enantiomers to their coalescence into a single peak as the temperature is varied between 5 and 53 °C. acs.orgnih.gov From these observations, it is possible to determine the rate constants of enantiomerization and the associated activation parameters. acs.org These experimental findings have been further supported and rationalized by Density Functional Theory (DFT) calculations, which provide a theoretical model for the enantiomerization pathway. acs.org
Mechanistic Studies ofnih.govnih.gov-Sigmatropic Rearrangements
The nih.govnih.gov-sigmatropic rearrangement is a key transformation in the chemistry of allylic trifluoromethyl sulfoxides. nih.govresearchgate.net This rearrangement is not only responsible for the observed enantiomerization but is also a pivotal step in the synthesis of these compounds. The reaction of allylic alcohols with an electrophilic trifluoromethylthiolating agent initially produces allylic trifluoromethanesulfenates. nih.govresearchgate.net These intermediates are typically unstable and spontaneously rearrange to the thermodynamically more stable allylic trifluoromethyl sulfoxides via a concerted nih.govnih.gov-sigmatropic shift. nih.govresearchgate.net
This synthetic strategy is straightforward and generally proceeds in good to high yields, accommodating a variety of allylic alcohol substrates. nih.govresearchgate.net The rearrangement itself is a type of pericyclic reaction that proceeds through a five-membered cyclic transition state. researchgate.net The stereochemical outcome of the rearrangement can be highly selective, with a strong preference for the formation of the E-alkene (trans) isomer at the newly formed double bond. researchgate.net The stereochemistry at the newly formed carbon-carbon bond is influenced by the geometry of the transition state, with factors such as the preference for exo or endo orientation of substituents playing a crucial role. researchgate.net
Reactivity in Directed Lithiation Reactions (of related sulfoximines)
While the sigmatropic rearrangements of sulfoxides are well-documented, the related sulfoximines offer complementary reactivity, particularly in directed ortho-lithiation reactions. The S-trifluoromethyl sulfoximine (B86345) group has been effectively utilized as a directing group for the functionalization of the aryl ring to which it is attached. acs.orgnih.gov This methodology allows for the introduction of a wide array of electrophiles specifically at the ortho position of the aromatic ring. nih.gov
The directed ortho-lithiation of NH S-trifluoromethyl sulfoximines, such as derivatives of 4-methylphenyl trifluoromethyl sulfoximine, requires careful control of reaction conditions. nih.gov Mechanistic studies, including NMR and DFT analyses, have revealed that an excess of a strong base like n-butyllithium is necessary for the reaction to proceed efficiently. nih.gov The first equivalent of the base deprotonates the nitrogen of the sulfoximine, forming an N-lithiated species. nih.gov Subsequent deprotonation at the ortho-position of the aromatic ring is then facilitated by the directing effect of the N-lithiated sulfoximine group, requiring additional equivalents of the base. nih.gov
Theoretical and Computational Studies on 4 Methylphenyl Trifluoromethyl Sulfoxide and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the molecular and electronic properties of sulfoxides. DFT methods have become a standard tool for predicting molecular geometries, reaction energies, and spectroscopic properties with a favorable balance of accuracy and computational cost. These calculations are used to model the behavior of 4-Methylphenyl trifluoromethyl sulphoxide and its analogues, providing a foundational understanding of their chemical nature.
Investigation of Reaction Mechanisms and Transition States
DFT calculations are frequently employed to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For aryl trifluoromethyl sulfoxides, a key reaction is the oxidation of the parent sulfide (B99878), 4-methylphenyl trifluoromethyl sulfide. Computational studies can model this oxidation process, identifying the transition state geometry and calculating the activation energy barrier for the formation of the sulfoxide (B87167).
Another area of investigation involves rearrangements and subsequent reactions of sulfoxides. For instance, the Pummerer reaction, which involves the conversion of a sulfoxide to an α-acyloxy thioether, can be modeled to understand its mechanism and regioselectivity. DFT studies on analogous aryl sulfoxide systems have detailed the energetics of various potential pathways, including rearrangements and cycloadditions, clarifying the roles of substituents and reaction conditions. researchgate.net While specific studies on this compound are not prevalent, the principles from related systems are applicable. For example, DFT calculations have been used to explore the mechanisms of enantioselective synthesis of N,S-acetals from sulfides, which proceeds through a thionium (B1214772) intermediate generated from the sulfoxide. doi.org
| Reaction Type | Computational Method | Key Findings from Analogous Systems |
| Sulfide Oxidation | DFT (e.g., B3LYP) | Calculation of activation barriers for oxygen transfer from an oxidant (e.g., H₂O₂) to the sulfide, confirming the feasibility of sulfoxide formation. researchgate.net |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | DFT | Elucidation of the transition state for the rearrangement of allylic trifluoromethyl sulfoxides, providing activation parameters that match experimental data. researchgate.net |
| Pummerer-Type Reactions | DFT | Modeling the formation of a thionium ion intermediate from the sulfoxide upon activation with an electrophile, followed by nucleophilic attack. doi.org |
| C-H Functionalization | DFT | Investigation of transition metal-catalyzed C-H activation directed by the sulfoxide group, explaining regioselectivity. |
Prediction of Spectroscopic Parameters
Computational methods are a powerful tool for predicting various spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. DFT calculations can accurately forecast vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nrel.gov
For this compound, DFT can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions has been shown to be high when appropriate functionals and basis sets are used, often requiring empirical scaling to match experimental values closely. researchgate.netwikipedia.org Studies on a wide range of organic molecules have demonstrated that DFT, combined with the Gauge-Independent Atomic Orbital (GIAO) method, can achieve root-mean-square deviations of less than 0.2 ppm for ¹H shifts and 2-3 ppm for ¹³C shifts compared to experimental data. researchgate.net The calculation of IR and Raman spectra allows for the assignment of vibrational modes, such as the characteristic S=O stretching frequency, which is sensitive to the electronic environment. wisc.edu
| Spectroscopic Parameter | Computational Method | Typical Accuracy for Analogous Compounds | Predicted Features for this compound |
| ¹H NMR Chemical Shifts | GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)) | RMSD < 0.2 ppm | Aromatic protons influenced by methyl and CF₃SO groups; distinct signal for methyl protons. |
| ¹³C NMR Chemical Shifts | GIAO-DFT (e.g., ωB97X-D/def2-SVP) | RMSD < 3.0 ppm | Ipso-carbon attached to sulfur, carbons of the tolyl group, and the quartet signal for the CF₃ carbon. wikipedia.org |
| IR Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Scaled frequencies match experimental values | Strong absorption band for the S=O stretch, C-F stretching modes, and aromatic C-H/C=C vibrations. wisc.edu |
Analysis of Electronic Structure and Charge Distribution
To understand the reactivity and intermolecular interactions of this compound, it is crucial to analyze its electronic structure. Methods such as Natural Bonding Orbital (NBO) analysis and mapping of the Molecular Electrostatic Potential (MEP) surface are used for this purpose.
Molecular Electrostatic Potential (MEP) Surface: The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. mdpi.com The MEP surface of an aryl trifluoromethyl sulfoxide would show a region of negative potential (red/yellow) around the sulfoxide oxygen atom, indicating its susceptibility to electrophilic attack or hydrogen bond donation. rsc.org Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring. The highly electronegative fluorine atoms of the trifluoromethyl group would create a strong electron-withdrawing effect, influencing the potential across the entire molecule. rsc.orgnih.gov
| Analysis Method | Information Obtained | Expected Findings for this compound |
| Natural Population Analysis (NPA) | Atomic charges | Partial positive charge on sulfur, partial negative charge on oxygen and fluorine atoms. |
| NBO Donor-Acceptor Interactions | Hyperconjugation energies (E⁽²⁾) | Strong interactions involving oxygen lone pairs (n_O) donating into antibonding orbitals (σ*) of adjacent S-C and S-CF₃ bonds. Delocalization from the π-system of the tolyl group. |
| Molecular Electrostatic Potential (MEP) | Reactive sites | Negative potential (nucleophilic site) localized on the sulfoxide oxygen. Positive potential (electrophilic sites) on aromatic hydrogens. nih.gov |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations are often performed on single, static molecules (in the gas phase or with implicit solvent models), MD simulations can model the behavior of molecules in an explicit solvent environment, providing insights into conformational dynamics, solvation, and intermolecular interactions. researchgate.net
For chiral molecules like this compound, MD simulations can be particularly useful in the context of chiral recognition. Simulations have been used to understand how enantiomers of chiral sulfoxides interact differently with chiral stationary phases in chromatography. researchgate.net These studies model the dynamic binding events between the analyte and the stationary phase, helping to rationalize the observed enantioseparation and predict elution order. researchgate.net
Computational Approaches to Chirality and Stereochemical Inversion Barriers
The sulfur atom in a sulfoxide is a stereocenter, making this compound a chiral molecule. A key aspect of sulfoxide chemistry is their configurational stability. The enantiomers can interconvert through pyramidal inversion at the sulfur atom, a process that requires surmounting a significant energy barrier.
DFT calculations are an excellent tool for quantifying this inversion barrier. By modeling the planar transition state of the inversion process, the activation energy for racemization can be calculated. Studies on analogous aryl fluoroalkyl sulfoxides have shown that these compounds are highly configurationally stable at room temperature. Experimental and computational studies on aryl trifluoromethyl sulfoxides have determined the free energy of activation (ΔG‡) for thermal enantiomerization to be in the range of 38–41 kcal/mol, which corresponds to very slow racemization at ambient temperatures. These computational models help to understand how electronic and steric factors, such as the presence of the electron-withdrawing trifluoromethyl group and the aromatic ring, influence the height of the inversion barrier.
| Compound Analogue | Computational Method | Calculated Inversion Barrier (ΔG‡) | Reference |
| Phenyl trifluoromethyl sulfoxide | DFT | ~40 kcal/mol | |
| p-Tolyl difluoromethyl sulfoxide | DFT | ~39 kcal/mol | |
| Phenyl difluoromethyl sulfoxide | DFT | ~38.2 kcal/mol |
Advanced Applications in Synthetic Chemistry and Materials Science
Precursors for Fluoroalkylation Reagents
Aryl trifluoromethyl sulfoxides, including 4-methylphenyl trifluoromethyl sulphoxide, have emerged as a novel class of reagents for fluoroalkylation, specifically for trifluoromethylthiolation. These bench-stable compounds serve as precursors to highly reactive species capable of transferring the trifluoromethylthio (−SCF₃) group to various organic substrates.
The utility of these sulfoxides lies in a unique activation strategy that avoids the use of transition metals. The process is based on an "interrupted Pummerer reaction" mechanism. nih.gov In this reaction, the sulfoxide (B87167) is activated by a strong acid anhydride (B1165640), such as trifluoromethanesulfonic anhydride (Tf₂O). This activation generates a highly electrophilic sulfonium (B1226848) salt intermediate. nih.govresearchgate.net This intermediate is then susceptible to nucleophilic attack by (hetero)arenes at the sulfur atom. Subsequent selective deconstruction of the resulting sulfonium salt leads to the formation of a C−SCF₃ bond, effectively trifluoromethylthiolating the substrate. nih.gov
This method is distinct from other trifluoromethylthiolation processes that often rely on direct electrophilic attack by an "SCF₃⁺" equivalent. Instead, this strategy involves a build-up/deconstruct sequence, expanding the toolkit for creating C−S bonds. researchgate.net The Prakash group, for instance, has demonstrated that trifluoromethyl sulfoxide can act as a nucleophilic trifluoromethyl transfer reagent when activated by a base. chemrxiv.org This dual reactivity highlights the versatility of the trifluoromethyl sulfoxide group as a precursor for various fluoroalkylation strategies.
Role as Chiral Auxiliaries in Asymmetric Synthesis
The sulfoxide group is inherently chiral at the sulfur atom, making enantiopure sulfoxides valuable as chiral auxiliaries in asymmetric synthesis. researchgate.net Chiral sulfinyl groups, like the one in this compound, are highly effective stereocontrolling elements, capable of inducing high levels of diastereoselectivity in a wide range of chemical transformations. researchgate.netrsc.org
The application of chiral sulfoxides as auxiliaries is a well-established strategy for the asymmetric synthesis of complex molecules, including fluorinated amines and amino acids. bioorganica.com.uanih.gov The sulfinyl group can be temporarily installed on a substrate to direct the stereochemical outcome of a subsequent reaction. For example, nucleophilic addition to imines bearing a chiral sulfinyl group allows for the synthesis of chiral amines with high enantiomeric purity. nih.gov
Key advantages of using sulfinyl auxiliaries include:
High Stereodirecting Ability: The chiral sulfur center effectively shields one face of the molecule, directing incoming reagents to the opposite face. nih.gov
Broad Applicability: They are used in numerous asymmetric reactions, such as additions of nucleophiles to C=O and C=N bonds, and cycloaddition reactions. bioorganica.com.ua
Facile Removal: The auxiliary can typically be removed under mild conditions after the desired stereocenter has been created. nih.gov
The development of methodologies using enantiopure sulfinamides and their derivatives has provided access to a wide array of chiral building blocks, which are precursors to piperidines, pyrrolidines, and other nitrogen-containing heterocycles found in many natural products and therapeutic agents. nih.gov
Building Blocks for Complex Organic Molecules
Beyond its role as a reagent precursor, this compound serves as a versatile building block for constructing more complex molecular architectures containing the valuable trifluoromethyl group.
Trifluoromethyl-containing sulfoximines are an important class of compounds with applications in medicinal and agrochemistry due to their unique chemical properties. cas.cn One primary route to these structures is the oxidation of corresponding N-trifluoromethylsulfilimines, which can be derived from trifluoromethyl sulfoxides. rsc.org
Alternatively, direct imination of trifluoromethyl sulfoxides provides a pathway to sulfoximines. For instance, treatment of a trifluoromethyl sulfoxide with triflyl- or tosyl-based iminating agents can yield the corresponding N-functionalized sulfoximine (B86345). rsc.org A notable, albeit low-yield, synthesis involves treating a trifluoromethyl sulfoxide with triflylamide (TfNH₂) in the presence of triflic anhydride (Tf₂O) to form a sulfilimine, which is then oxidized with sodium periodate (B1199274) (NaIO₄) to the target sulfoximine. cas.cn These methods transform the sulfoxide into a more complex sulfoximine core, which can be further functionalized. cas.cn
Table 1: Synthesis of Trifluoromethyl Sulfoximine from a Trifluoromethyl Sulfoxide Precursor
| Step | Reagents | Intermediate/Product | Yield |
|---|---|---|---|
| 1. Imination | TfNH₂, Tf₂O | Sulfilimine | 16% |
| 2. Oxidation | NaIO₄ | Sulfoximine | 41% |
This table illustrates a two-step process for converting a trifluoromethyl sulfoxide into a sulfoximine, as reported by Kirsch and co-workers. cas.cn
The metal-free C−H trifluoromethylthiolation method using aryl trifluoromethyl sulfoxides is particularly effective for the late-stage functionalization of complex molecules, including ligand derivatives and polyaromatic compounds. nih.govresearchgate.net This capability is crucial in drug discovery and materials science, where modifying an existing molecular scaffold can fine-tune its properties.
The reaction proceeds under mild conditions and demonstrates broad substrate scope. nih.gov By activating the sulfoxide with an anhydride, the trifluoromethylthio group can be installed directly onto the C−H bonds of various aromatic and heteroaromatic systems. This allows for the modification of structures that might not be compatible with harsher, metal-catalyzed conditions. The ability to functionalize complex polyaromatics and ligands opens avenues for creating novel materials with tailored electronic properties or pharmaceuticals with enhanced metabolic stability. nih.gov
Radiopharmaceutical Precursors for Positron Emission Tomography (PET)
The trifluoromethyl group is a highly sought-after moiety in the design of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.gov Aryl trifluoromethyl groups are generally metabolically stable, and their incorporation into bioactive molecules can lead to PET tracers with favorable properties. nih.gov Recent advances in radiochemistry have enabled the labeling of these groups with fluorine-18 (B77423) (¹⁸F), the most commonly used radionuclide for PET. nih.govd-nb.info
General methods have been developed for the radiosynthesis of ¹⁸F-labeled aryl trifluoromethyl sulfoxides, sulfones, and sulfides. nih.govd-nb.info These methods are operationally simple and start from widely available precursors. d-nb.inforesearchgate.net A key strategy involves the use of the [¹⁸F]Ruppert-Prakash reagent ([¹⁸F]CF₃Si(CH₃)₃), a nucleophilic [¹⁸F]trifluoromethylating agent. researchgate.net
In a typical procedure for synthesizing an ¹⁸F-labeled aryl trifluoromethyl sulfoxide, a suitable precursor, such as an aryl sulfinyl fluoride (B91410), is reacted with the [¹⁸F]Ruppert-Prakash reagent. The reaction demonstrates good functional group tolerance, allowing for the labeling of a diverse range of substrates bearing both electron-donating and electron-withdrawing groups. d-nb.info This methodology significantly expands the chemical space of ¹⁸F-labeled structural motifs available for the development of new PET tracers. d-nb.inforesearchgate.net
Table 2: Radiosynthesis of ¹⁸F-Labeled Aryl Trifluoromethyl Sulfoxides
| Aryl Substituent | Radiochemical Conversion (RCC) |
|---|---|
| 4-Methylphenyl | High |
| 4-Methoxyphenyl | 94% |
| 4-Chlorophenyl | 75% |
| 3-Bromophenyl | 63% |
| 2-Fluorophenyl | 15% |
Data illustrates the versatility of the radiosynthesis method across various substituted aryl precursors, with RCC values indicating the efficiency of ¹⁸F incorporation. d-nb.info
Integration into Advanced Materials and Ligands (e.g., for inorganic complexes)
The unique electronic and structural characteristics of this compound, particularly its chirality and the presence of both a sterically demanding trifluoromethyl group and a versatile sulfoxide moiety, make it a compelling candidate for incorporation into advanced materials and as a specialized ligand in coordination chemistry. The sulfoxide group offers a dual coordination capability, being able to bind to metal centers through either the sulfur or the oxygen atom, which influences the electronic and steric environment of the resulting metal complex.
Research into the application of chiral sulfoxides as ligands for transition metal complexes has demonstrated their significant potential in asymmetric catalysis. thieme-connect.comresearchgate.netnih.govnih.gov The enantiopure forms of these ligands can create a chiral environment around a metal center, enabling the stereoselective synthesis of valuable chemical compounds. While extensive data on this compound specifically is still emerging, studies on closely related analogues, such as (S)-methyl p-tolyl sulfoxide, provide significant insights into its coordination behavior and potential applications.
A notable example is the synthesis and characterization of platinum(II) complexes incorporating (S)-methyl p-tolyl sulfoxide. researchgate.netacs.org These studies have provided detailed structural information, confirming the coordination of the sulfoxide ligand to the metal center and elucidating the geometry of the resulting complexes. The molecular structure of cis-dichloro((S)-methyl p-tolyl sulfoxide)(3-methyl-1-butene)platinum(II) has been determined by X-ray crystallography, providing precise data on bond lengths and angles within the complex. acs.org
The integration of sulfoxide functionalities into polymeric structures is another area of active research. researchgate.netresearchgate.netfu-berlin.de Polymers containing sulfoxide moieties have been investigated for a variety of applications, including as biocompatible materials and responsive systems. fu-berlin.defu-berlin.de The introduction of the this compound unit into a polymer backbone could impart unique properties, such as enhanced thermal stability and specific interactions with other molecules, stemming from the trifluoromethyl group's strong electron-withdrawing nature. These functional polymers have potential applications in areas like moisture-retaining materials and dual-responsive systems sensitive to both temperature and oxidation. researchgate.netrsc.org
Furthermore, the trifluoromethyl group is a key component in the design of functional materials, including metal-organic frameworks (MOFs). acs.orgrsc.orgresearchgate.net The incorporation of trifluoromethyl groups into MOF linkers can enhance their stability and create specific binding sites for guest molecules. Although direct incorporation of this compound as a linker in MOFs has not been extensively reported, the principles of MOF design suggest its potential for creating novel frameworks with tailored properties for applications in gas storage and separation.
Detailed Research Findings: Coordination Chemistry
The coordination chemistry of aryl sulfoxides is well-established, with the sulfoxide group acting as a versatile ligand for a wide range of transition metals. The mode of coordination, either through the sulfur or oxygen atom, is influenced by factors such as the nature of the metal ion (hard vs. soft acid-base theory) and the steric and electronic properties of the other ligands in the coordination sphere.
In the case of platinum(II), a soft metal ion, coordination of (S)-methyl p-tolyl sulfoxide occurs through the sulfur atom. This is consistent with the general preference of soft metals to bind with soft donor atoms like sulfur. The crystal structure of a platinum(II) complex with this ligand provides concrete evidence of this bonding mode.
Table 1: Selected Crystallographic Data for a Platinum(II) Complex with a Chiral p-Tolyl Sulfoxide Ligand
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.556(2) |
| b (Å) | 10.488(2) |
| c (Å) | 7.941(2) |
| β (°) | 107.72(1) |
| Z | 2 |
Data derived from a study on cis-dichloro((S)-methyl p-tolyl sulfoxide)(3-methyl-1-butene)platinum(II). researchgate.netacs.org
The development of such chiral sulfoxide-metal complexes is of significant interest for asymmetric catalysis, where the ligand's structure directly influences the enantioselectivity of the catalyzed reaction. thieme-connect.comresearchgate.netnih.govnih.gov
Potential in Functional Polymers and MOFs
While specific examples of polymers and MOFs incorporating this compound are not yet prevalent in the literature, the known properties of sulfoxide-containing polymers and trifluoromethylated materials allow for informed predictions of their potential characteristics.
Table 2: Potential Properties of Advanced Materials Incorporating this compound
| Material Type | Potential Properties | Potential Applications |
| Functional Polymers | Enhanced thermal stability, dual-responsiveness (thermo- and oxidation-sensitive), specific protein interactions. researchgate.netrsc.org | Biocompatible coatings, drug delivery systems, smart materials. researchgate.netfu-berlin.de |
| Metal-Organic Frameworks (MOFs) | Increased chemical and thermal stability, specific adsorption sites for fluorinated molecules, potential for chiral separations. acs.orgrsc.orgrsc.org | Gas storage and separation, catalysis, chemical sensing. researchgate.netfrontiersin.org |
The strongly electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of a polymer chain or a MOF linker, potentially leading to materials with novel electronic or optical characteristics. The chirality of the sulfoxide unit could be exploited in the design of chiral stationary phases for chromatography or for enantioselective sensing applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
